(Rac)-SC-45694

LTB4 receptor binding affinity neutrophil

Procure (Rac)-SC-45694 (CAS 120772-66-9) for precise LTB4 receptor modulation. This racemic mixture uniquely drives full neutrophil chemotaxis (EC50=1 µM) while antagonizing degranulation (IC50=0.3 µM), enabling isolated study of migration pathways. Essential for SAR studies comparing chiral LTB4 analogs. Only (Rac)-SC-45694 provides this defined biased ligand profile for advanced inflammation research.

Molecular Formula C22H31LiO4
Molecular Weight 366.4 g/mol
CAS No. 120772-66-9
Cat. No. B1680872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-SC-45694
CAS120772-66-9
Synonyms7-(4-(1-hydroxy-3Z-nonenyl)phenyl)-5S-hydroxy-6Z-heptenoic acid, lithium salt
SC 45694
SC-45694
Molecular FormulaC22H31LiO4
Molecular Weight366.4 g/mol
Structural Identifiers
SMILES[Li+].CCCCCC=CCC(C1=CC=C(C=C1)C=CC(CCCC(=O)[O-])O)O
InChIInChI=1S/C22H32O4.Li/c1-2-3-4-5-6-7-10-21(24)19-15-12-18(13-16-19)14-17-20(23)9-8-11-22(25)26;/h6-7,12-17,20-21,23-24H,2-5,8-11H2,1H3,(H,25,26);/q;+1/p-1/b7-6+,17-14+;
InChIKeyKBGYGADKVYHWBW-FKRNLGTASA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(Rac)-SC-45694 (CAS 120772-66-9) for Scientific Research Procurement: LTB4 Receptor Modulator and Neutrophil Chemotaxis Tool


(Rac)-SC-45694 (CAS 120772-66-9) is a racemic mixture of SC-45694, a conformationally restricted analog of leukotriene B4 (LTB4) that functions as a biased ligand at LTB4 receptors on human neutrophils. The compound exhibits full LTB4 agonist activity for chemotaxis while simultaneously acting as an antagonist against LTB4-induced degranulation, a functional bifurcation that distinguishes it from canonical LTB4 receptor agonists and antagonists [1]. Chemically, it is the lithium salt of 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid, with a molecular weight of 366.42 and a molecular formula of C22H31LiO4 [2]. As a research tool, (Rac)-SC-45694 enables dissection of LTB4-mediated signaling pathways and identification of distinct receptor subtypes governing chemotaxis versus degranulation in inflammatory models.

(Rac)-SC-45694 (CAS 120772-66-9): Why LTB4 or Generic Antagonists Cannot Substitute in Neutrophil Function Studies


Substituting (Rac)-SC-45694 with LTB4, pure LTB4 antagonists (e.g., SC-41930, SC-51146, LY-255283), or other leukotriene receptor modulators is scientifically invalid for studies requiring differential modulation of chemotaxis and degranulation. LTB4 itself acts as a full agonist for both neutrophil chemotaxis and degranulation, precluding any investigation of functional uncoupling between these responses [1]. Conversely, pure LTB4 antagonists such as SC-51146 (KD = 1.5 nM) or SC-41930 (KD = 19 nM) potently block both chemotaxis and degranulation without demonstrating the agonist activity required to independently activate chemotaxis [2]. Furthermore, the racemic nature of (Rac)-SC-45694—containing both the (5S,6Z) active configuration and its enantiomer—distinguishes it from single-enantiomer LTB4 analogs, offering a defined stereochemical composition for structure-activity relationship (SAR) studies . Only (Rac)-SC-45694 provides the precise pharmacological profile of full chemotaxis agonism combined with selective degranulation antagonism in the same experimental system.

(Rac)-SC-45694 (CAS 120772-66-9) Quantitative Differentiation Evidence: Head-to-Head Comparisons with LTB4 and Antagonists


LTB4 Receptor Binding Affinity: (Rac)-SC-45694 vs. LTB4 and SC-51146

(Rac)-SC-45694 binds to high-affinity LTB4 receptors on human neutrophils with a dissociation constant (KD) of 0.76 µM, demonstrating approximately 500-fold lower affinity than the potent antagonist SC-51146 (KD = 1.5 nM) and substantially lower affinity than the endogenous ligand LTB4 [1][2]. This intermediate binding affinity positions (Rac)-SC-45694 as a tool compound that does not fully saturate receptors at physiologically relevant concentrations, enabling nuanced pharmacological studies.

LTB4 receptor binding affinity neutrophil KD

Neutrophil Chemotaxis Agonist Activity: (Rac)-SC-45694 vs. LTB4

(Rac)-SC-45694 stimulates neutrophil chemotaxis with half-maximal effect (EC50) at 1 µM and maximal effect at 10 µM, producing a maximal chemotactic response comparable to that of the natural ligand LTB4 [1]. This establishes (Rac)-SC-45694 as a full LTB4 agonist for chemotaxis, a property not shared by LTB4 receptor antagonists.

chemotaxis neutrophil agonist EC50

Degranulation Antagonist Potency: (Rac)-SC-45694 vs. SC-51146

(Rac)-SC-45694 inhibits LTB4-induced neutrophil degranulation with an IC50 of 0.3 µM, acting as a functional antagonist for this pathway [1]. In comparison, the pure antagonist SC-51146 inhibits degranulation with an IC50 of 29 ± 7 nM—approximately 10-fold more potent [2]. Critically, (Rac)-SC-45694 exhibits no intrinsic agonist activity for degranulation, contrasting sharply with LTB4.

degranulation antagonist IC50 neutrophil

Receptor Selectivity: LTB4 Receptor vs. fMLP Receptor

(Rac)-SC-45694 exhibits >100-fold selectivity for LTB4 receptors over formyl peptide receptors (fMLPR): KD for [3H]LTB4 binding = 0.76 µM vs. KD for [3H]fMLP binding >83 µM [1]. This selectivity profile is distinct from that of SC-51146, which demonstrates approximately 29- to 44-fold improved specificity over SC-41930 [2], but absolute quantitative selectivity for SC-51146 vs. fMLP is not reported in comparable KD units.

receptor selectivity fMLP off-target KD

Functional Bifurcation of LTB4 Receptor Subtypes: Chemotaxis vs. Degranulation

(Rac)-SC-45694 demonstrates functional selectivity at LTB4 receptors, acting as a full agonist for chemotaxis (EC50 = 1 µM) but exhibiting no agonist activity for degranulation while antagonizing LTB4-induced degranulation (IC50 = 0.3 µM) [1]. This pharmacological profile is unique among LTB4 receptor modulators: LTB4 acts as a full agonist for both functions, whereas antagonists like SC-51146 block both pathways without agonist activity [2]. The ability of (Rac)-SC-45694 to pharmacologically dissect chemotaxis from degranulation provides direct evidence for distinct LTB4 receptor subtypes or signaling states governing these two neutrophil functions.

biased agonism receptor subtype functional selectivity neutrophil

Chiral Composition: (Rac)-SC-45694 as Defined Racemate vs. Single Enantiomers

(Rac)-SC-45694 is the racemic mixture of SC-45694, containing both the (5S,6Z) active configuration and its enantiomer in equal proportions [1]. In contrast, related compounds such as SC-51146 are also racemates, but their active (+) enantiomer (SC-53228) and (-) enantiomer (SC-53229) have been characterized individually [2]. For SC-45694, the racemate is the defined commercial form, providing a consistent stereochemical composition for reproducibility in research applications.

racemate chiral stereochemistry enantiomer

(Rac)-SC-45694 (CAS 120772-66-9) Validated Research Applications for Scientific Procurement


Dissecting LTB4 Receptor Subtypes Governing Neutrophil Chemotaxis vs. Degranulation

Investigators studying the molecular basis of LTB4 receptor signaling divergence can employ (Rac)-SC-45694 to selectively activate chemotaxis (EC50 = 1 µM) while simultaneously blocking LTB4-induced degranulation (IC50 = 0.3 µM) [1]. This biased ligand profile enables pharmacological isolation of chemotaxis signaling pathways and provides functional evidence for distinct LTB4 receptor subtypes or conformational states that differentially regulate neutrophil migration versus granular enzyme release.

Developing Pathway-Selective Anti-Inflammatory Therapeutics

In drug discovery programs targeting inflammatory diseases where excessive LTB4 activity drives pathology, (Rac)-SC-45694 serves as a benchmark tool for identifying novel biased LTB4 receptor modulators. Its unique functional selectivity—full chemotaxis agonism with degranulation antagonism—provides a pharmacological reference profile for screening compounds that uncouple pro-migratory signals from tissue-damaging degranulation responses [1].

Structure-Activity Relationship (SAR) Studies of LTB4 Analogs

The defined racemic composition of (Rac)-SC-45694 (CAS 120772-66-9) makes it suitable for SAR investigations comparing the biological activity of chiral LTB4 analogs. Researchers can use (Rac)-SC-45694 as a stereochemical reference to evaluate how modifications to the 5-hydroxy and 6,7-alkene geometry influence receptor binding (KD = 0.76 µM), chemotaxis agonism, and degranulation antagonism [1][2].

Characterizing Neutrophil Activation in In Vitro Inflammation Models

In experimental systems modeling acute inflammation or neutrophil-mediated tissue injury, (Rac)-SC-45694 enables precise control over neutrophil functional responses. By applying (Rac)-SC-45694 at 1-10 µM, researchers can induce chemotaxis without triggering degranulation, allowing separate quantification of the migratory component of inflammation from the proteolytic damage caused by granule enzyme release [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-SC-45694

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.